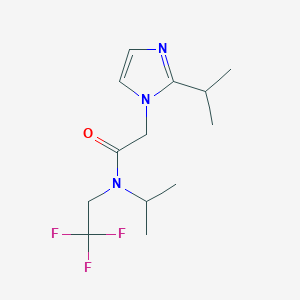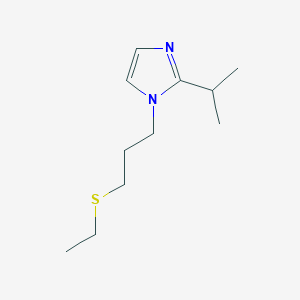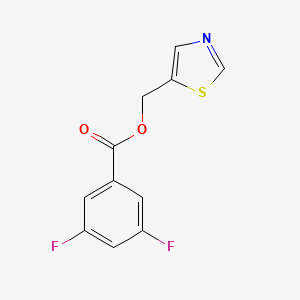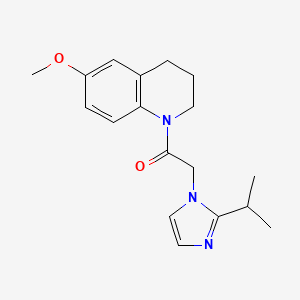
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFA-1 is a member of the imidazole family and is structurally related to other compounds that have been shown to have pharmacological effects, such as histamine receptor antagonists and antifungal agents.
Mécanisme D'action
The exact mechanism of action of N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is not fully understood, but it is believed to work through several different pathways. One proposed mechanism is that this compound inhibits the activity of enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Another proposed mechanism is that this compound inhibits the activity of pro-inflammatory cytokines, leading to the reduction of inflammation. Finally, this compound may work by modulating the activity of neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In one study, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was shown to reduce the production of pro-inflammatory cytokines in human macrophages. Finally, this compound was shown to improve cognitive function in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, this compound has shown promising results in a variety of therapeutic areas, making it a potentially useful compound for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One area of research is to further investigate its potential therapeutic applications, particularly in cancer, inflammation, and neurological disorders. Another area of research is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more targeted therapies. Finally, future research could focus on developing more efficient synthesis methods for this compound, which may improve its availability for further research.
Méthodes De Synthèse
The synthesis of N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of 1,2-dimethylimidazole with 2,2,2-trifluoroethylamine and acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The overall yield of the synthesis is approximately 40%.
Applications De Recherche Scientifique
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, this compound has been studied for its potential neuroprotective effects, which may make it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O/c1-9(2)12-17-5-6-18(12)7-11(20)19(10(3)4)8-13(14,15)16/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBUXJSYQPLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)N(CC(F)(F)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Imidazol-1-ylpropylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7643413.png)
![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)

![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)